2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
LUF5981 is a synthetic organic compound known for its selective agonistic activity on the human adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications due to its high selectivity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF5981 involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The key steps include:
Cyclization: Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
Substitution: Introduction of phenyl groups at specific positions on the core structure.
Functionalization: Addition of a cyclohexyl group to enhance selectivity and potency.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of LUF5981 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as crystallization and chromatography to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
LUF5981 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
LUF5981 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor activity.
Medicine: Potential therapeutic applications in treating conditions related to the adenosine A1 receptor, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
LUF5981 exerts its effects by selectively binding to the adenosine A1 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, LUF5981 activates the receptor, leading to downstream signaling events that modulate cellular responses. The primary pathways involved include inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity .
Comparison with Similar Compounds
LUF5981 is unique due to its high selectivity for the adenosine A1 receptor compared to other adenosine receptor agonists. Similar compounds include:
N6-Cyclopentyladenosine: Another selective adenosine A1 receptor agonist with different structural features.
N6-Cyclohexyladenosine: Similar in selectivity but with variations in potency and efficacy.
N6-Phenylisopropyladenosine: Known for its high affinity for the adenosine A1 receptor but with distinct pharmacokinetic properties
LUF5981 stands out due to its balanced profile of selectivity, potency, and efficacy, making it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-cyclohexyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H23N3/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-24-22(20)26-23(27-24)19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,25,26,27) |
InChI Key |
DXBBMCIVYYJMJC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LUF5981; LUF 5981; LUF-5981. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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